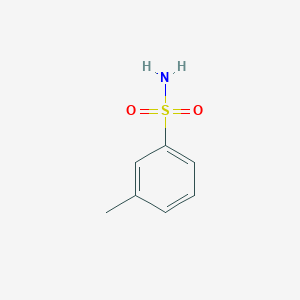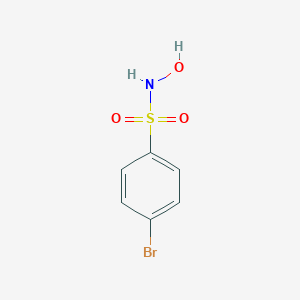
3-Methylbenzenesulfonamide
Descripción general
Descripción
3-Methylbenzenesulfonamide is an organic compound with the chemical formula C7H9NO2S . It is used in the synthesis of various pharmaceuticals and has a molecular weight of 171.22 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Methylbenzenesulfonamide consists of a benzene ring substituted with a methyl group and a sulfonamide group . The exact structure can be represented by the SMILES string Cc1cccc(c1)S(N)(=O)=O .
Aplicaciones Científicas De Investigación
Pharmaceuticals: Antimicrobial Agent
3-Methylbenzenesulfonamide has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound, such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide , have shown antibacterial activities against common pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . These findings suggest its utility in developing new antimicrobial drugs.
Agriculture: Antifungal and Herbicidal Properties
In agriculture, sulfonamides like 3-Methylbenzenesulfonamide are valued for their antifungal and herbicidal properties. They play a significant role in protecting crops from fungal infections and in controlling weed growth, thereby contributing to increased agricultural productivity .
Chemical Synthesis: Catalytic Activity
This compound is also used in chemical synthesis. For example, it has been utilized in the synthesis of new pyridine series containing the sulfonamide moiety. Such compounds are synthesized using novel catalysts and have potential applications in various chemical industries .
Medical Research: Anticancer Studies
Sulfonamides, including 3-Methylbenzenesulfonamide, are being explored for their anticancer properties. They are studied as potential inhibitors of cancer cell growth and proliferation, offering a pathway for the development of new cancer therapies .
Organic Chemistry: Molecular Docking Studies
Molecular docking studies of sulfonamide compounds provide insights into their interaction with biological targets. This is crucial for drug design and discovery, where 3-Methylbenzenesulfonamide derivatives can be modeled against various enzymes and receptors to predict their efficacy and binding affinity .
Veterinary Medicine: Antimicrobial Treatments
Similar to human medicine, sulfonamides are used in veterinary medicine for their antimicrobial properties. They are administered to animals to treat bacterial infections, demonstrating the versatility of 3-Methylbenzenesulfonamide in medical applications .
Mecanismo De Acción
Target of Action
3-Methylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have a broad range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are involved in various biological processes, including the regulation of pH and the synthesis of folic acid, respectively .
Mode of Action
Sulfonamides, including 3-Methylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroic acid, a precursor of folic acid . This results in the inhibition of bacterial growth as folic acid is essential for the synthesis of nucleic acids in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 3-Methylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, 3-Methylbenzenesulfonamide prevents the formation of dihydropteroic acid, a crucial intermediate in the synthesis of folic acid . This leads to a decrease in the production of nucleic acids, which are essential for bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, determining its effectiveness in reaching its target sites in the body.
Result of Action
The primary result of the action of 3-Methylbenzenesulfonamide is the inhibition of bacterial growth . By interfering with the synthesis of folic acid, an essential component for the production of nucleic acids, 3-Methylbenzenesulfonamide prevents bacteria from replicating their DNA and dividing . This leads to a decrease in the population of the bacteria, helping to control the infection .
Direcciones Futuras
The future directions of 3-Methylbenzenesulfonamide and other sulfonamides involve further exploration of their antibacterial properties and potential applications in treating various diseases . Additionally, the synthesis of new sulfonamide compounds for antibacterial activities is an active area of research .
Propiedades
IUPAC Name |
3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZINPVISUVPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172417 | |
| Record name | m-Toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzenesulfonamide | |
CAS RN |
1899-94-1 | |
| Record name | 3-Methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1899-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Toluenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-TOLUENESULPHONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2228F53M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the solid-state characterization of AND-1184 and its hydrochloride form (MBSHCl)?
A1: Understanding the solid-state structure of drug candidates like AND-1184, which contains a 3-Methylbenzenesulfonamide moiety, is crucial for pharmaceutical development. The study utilized single-crystal X-ray diffraction to reveal that both AND-1184 and its hydrochloride form crystallize in monoclinic systems, albeit with different space groups []. This information is valuable for understanding the drug's stability, formulation, and potentially its interaction with biological targets.
Q2: How does solid-state NMR spectroscopy contribute to our understanding of AND-1184's structure and dynamics?
A2: The research employed solid-state NMR, coupled with quantum-chemical calculations, to assign the 13C and most of the 1H signals in both forms of the compound []. This analysis provided insights into the molecular mobility of AND-1184. Interestingly, the study found that while the free base form of AND-1184 appears rigid, the hydrochloride form (MBSHCl) exhibits some degree of motion, particularly in the aromatic region of the molecule []. This difference in dynamic behavior between the two forms could have implications for their respective pharmacological properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















